molecular formula C15H15NO3 B15196053 Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate CAS No. 30408-32-3

Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate

Katalognummer: B15196053
CAS-Nummer: 30408-32-3
Molekulargewicht: 257.28 g/mol
InChI-Schlüssel: SXEVNHMNWSMJSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate is a quinoline derivative known for its diverse applications in scientific research This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate typically involves the condensation of ethyl 2-amino-3-methylbenzoate with diethylmalonate in the presence of sodium ethoxide. The reaction mixture is refluxed at temperatures between 130-140°C for 72 hours . This method ensures the formation of the quinoline core with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethyl acrylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinolinone derivatives, hydroxylated quinolines, and substituted acrylates, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing neurotransmission . The pathways involved include the cholinergic signaling pathway, which is crucial for cognitive function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl acrylate group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various quinoline-based compounds.

Eigenschaften

CAS-Nummer

30408-32-3

Molekularformel

C15H15NO3

Molekulargewicht

257.28 g/mol

IUPAC-Name

ethyl 3-(4-methyl-2-oxoquinolin-1-yl)prop-2-enoate

InChI

InChI=1S/C15H15NO3/c1-3-19-15(18)8-9-16-13-7-5-4-6-12(13)11(2)10-14(16)17/h4-10H,3H2,1-2H3

InChI-Schlüssel

SXEVNHMNWSMJSC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C=CN1C2=CC=CC=C2C(=CC1=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.